molecular formula C11H14N4O4 B12431120 Doxofylline-d6

Doxofylline-d6

Cat. No.: B12431120
M. Wt: 272.29 g/mol
InChI Key: HWXIGFIVGWUZAO-WFGJKAKNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of doxofylline involves the reaction of theophylline with chloroacetaldehyde acetal under the action of a solvent . The process typically includes the following steps:

    Condensation Reaction: Theophylline is reacted with chloroacetaldehyde acetal in the presence of an acid-binding agent.

    Purification: The product is purified through crystallization or other suitable methods to obtain doxofylline.

For the deuterated form, doxofylline-d6, the process involves the incorporation of deuterium atoms into the doxofylline molecule, which can be achieved through various deuteration techniques .

Industrial Production Methods

Industrial production of doxofylline follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques and stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Doxofylline-d6 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .

Scientific Research Applications

Doxofylline-d6 is widely used in scientific research due to its unique properties:

Mechanism of Action

Doxofylline-d6 exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic adenine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscles and bronchodilation . Unlike other xanthine derivatives, this compound does not significantly bind to adenosine receptors, which contributes to its better safety profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Doxofylline-d6 is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. Additionally, it has a better safety profile compared to other xanthine derivatives, making it a preferred choice in clinical settings .

Properties

Molecular Formula

C11H14N4O4

Molecular Weight

272.29 g/mol

IUPAC Name

7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)purine-2,6-dione

InChI

InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3/i1D3,2D3

InChI Key

HWXIGFIVGWUZAO-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C(=O)N(C1=O)C([2H])([2H])[2H])N(C=N2)CC3OCCO3

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3

Origin of Product

United States

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